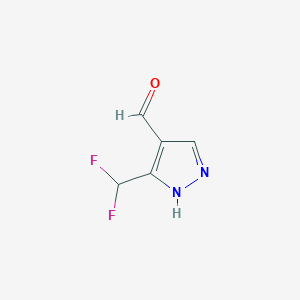
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of several fungicides. The exact chemical reactions involved in these processes are not specified in the sources I found .Physical And Chemical Properties Analysis
The compound has a molar mass of 176.12 g/mol and a melting point of 200–201°C . Other physical and chemical properties are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Difluoromethyl pyrazole derivatives, including 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde, have been investigated for their antifungal activities. In vitro studies evaluated their effectiveness against fungal pathogens such as Mucor fragilis, Trichoderma atroviride, and Mucor bainieri. While these compounds exhibited lower antifungal activity compared to existing fungicides like prochloraz and carbendazim, they still demonstrated moderate to good antifungal effects .
Antibacterial Effects
The same difluoromethyl pyrazole derivatives were also tested for antibacterial activity. Notably, 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate displayed superior antibacterial effects against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicola (Xoo) with inhibition rates of 62%, 86%, and 53%, 80%, respectively, compared to thiodiazole copper .
Defluorinative Functionalization
Recent research has explored the use of difluoromethyl anions for C(sp3)–F bond defluorinative functionalization. This approach enables diverse functional group transformations, taming the reactivity of the difluoromethyl group .
Pharmaceutical Applications
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives may find applications in pharmaceuticals. For instance, rapid synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea has been investigated, potentially leading to improved antiviral activity .
Late-Stage Difluoromethylation
Researchers have explored alternative methods for late-stage difluoromethylation. These approaches involve generating [CuCF2H] in situ, allowing for diverse transformations of the trifluoromethyl group .
Plant Health Protection
Given the challenges posed by plant bacterial and fungal diseases, novel pesticides are essential for safeguarding agricultural productivity. Difluoromethyl pyrazoles, including 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde, offer promise in this field due to their unique structure and biological activities .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPDPXKMBYESFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

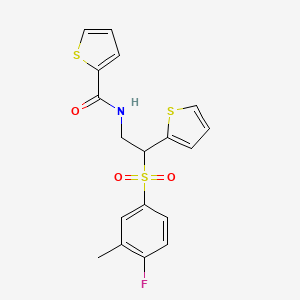

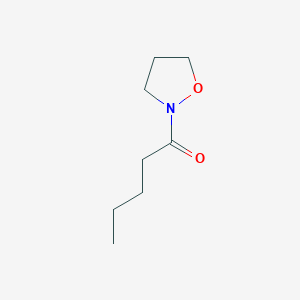
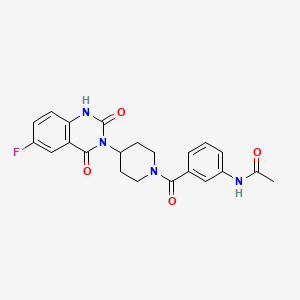
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)
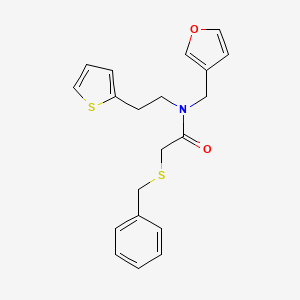
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
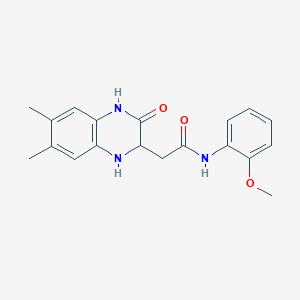
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)